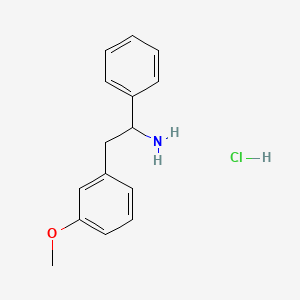

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is a type of activated phenethylamine . It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction and also in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .

Synthesis Analysis

The synthesis of 1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride involves several steps. It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction . It is also used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . The exact synthesis process may vary depending on the specific requirements of the reaction.Molecular Structure Analysis

The molecular formula of 1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is C9H13NO . The molecular weight is 151.209 g/mol . The InChI Key is WJBMRZAHTUFBGE-UHFFFAOYSA-N .Chemical Reactions Analysis

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is used in various chemical reactions. It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction . It is also used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .Physical And Chemical Properties Analysis

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is a solid at room temperature . It has a molecular weight of 187.67 . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis of Rivastigmine

This compound is a valuable intermediate for the synthesis of Rivastigmine , a highly potent drug for the treatment of early stage Alzheimer’s disease . An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine .

Biocatalytic Synthesis Reactions

In recent years, biocatalytic synthesis reactions have made a significant impact in the scientific community and have even replaced existing chemical pathways in industrial processes . The high selectivity of biocatalysts results also frequently in less or even no side reactions, which itself yields higher process and atom efficiencies .

Perfluorooctanesulfonic Acid Catalyzed Pictet-Spengler Reaction

This compound is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction . This reaction is a chemical reaction used to synthesize tetrahydroisoquinolines, isoquinoline alkaloids, and other heterocyclic compounds.

Synthesis of 1,3-Oxazepines

It is also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . 1,3-Oxazepines are seven-membered heterocyclic compounds containing nitrogen and oxygen. They are used as intermediates in organic synthesis and have shown a wide range of biological activities.

Enzyme Engineering

Recent scientific and technological advances in enzyme engineering allow the relatively fast design and production of tailor-made biocatalysts for a specific process . This compound can be used in these processes.

Downstream-Processing from Biocatalyst-Based Reaction Systems

Downstream-processing from biocatalyst-based reaction systems remains an issue and is a major economic factor in the overall process . This problem originates mostly from the presence of water-soluble proteins, buffer salts, biocatalyst-based cofactors, remaining unreacted substrates and co-substrates, which have to be removed efficiently to ensure high product purities . This compound can be used in these processes.

Safety and Hazards

Wirkmechanismus

Target of Action

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride, also known as 3-Methoxyphenethylamine , is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that the compound has been used in various chemical reactions, such as the perfluorooctanesulfonic acid catalyzed pictet-spengler reaction . The specifics of its interaction with its targets and the resulting changes are subject to further scientific investigation.

Biochemical Pathways

It has been used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling , suggesting it may play a role in these biochemical pathways. More research is needed to fully understand the downstream effects of these interactions.

Result of Action

It’s known that the compound has been used in various chemical reactions

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13;/h2-10,15H,11,16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCWZIFYFUVHHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2858681.png)

![2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2858682.png)

![1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858683.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2858686.png)

![N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2858688.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2858689.png)

![3-[7-chloro-2-(2,5-dimethylbenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2858694.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858697.png)

![2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2858698.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2858699.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2858701.png)